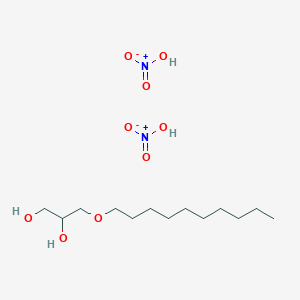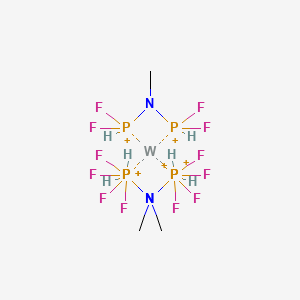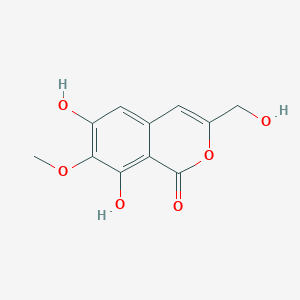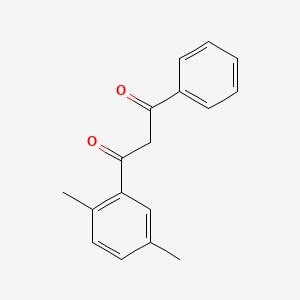
3-Decoxypropane-1,2-diol;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Decoxypropane-1,2-diol;nitric acid is a chemical compound that combines the properties of both an alcohol and an acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decoxypropane-1,2-diol typically involves the reaction of 1,2-diol with a decyl group under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Nitric acid can be prepared by diluting a concentrated stock solution of nitric acid with distilled water .
Industrial Production Methods
Industrial production of 3-Decoxypropane-1,2-diol involves large-scale chemical reactions using high-purity reagents and controlled conditions to ensure the consistency and quality of the product. Nitric acid is produced industrially through the Ostwald process, which involves the catalytic oxidation of ammonia to produce nitrogen dioxide, which is then absorbed in water to form nitric acid.
Analyse Des Réactions Chimiques
Types of Reactions
3-Decoxypropane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Nitric acid is a strong oxidizing agent and can participate in numerous reactions, including nitration and oxidation.
Common Reagents and Conditions
Oxidation: 3-Decoxypropane-1,2-diol can be oxidized using reagents such as sodium periodate or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: Reduction reactions typically produce alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
3-Decoxypropane-1,2-diol;nitric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Decoxypropane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative cleavage, leading to the formation of aldehydes or ketones . Nitric acid acts as a strong oxidizing agent, facilitating various chemical transformations through electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxycyclobutane-1,2-dione: Similar in structure but differs in its reactivity and applications.
1,2-Propanediol: Shares the diol functional group but has different chemical properties and uses.
Uniqueness
3-Decoxypropane-1,2-diol;nitric acid is unique due to its combination of an alcohol and an acid, allowing it to participate in a wide range of chemical reactions and making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
62908-50-3 |
|---|---|
Formule moléculaire |
C13H30N2O9 |
Poids moléculaire |
358.39 g/mol |
Nom IUPAC |
3-decoxypropane-1,2-diol;nitric acid |
InChI |
InChI=1S/C13H28O3.2HNO3/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14;2*2-1(3)4/h13-15H,2-12H2,1H3;2*(H,2,3,4) |
Clé InChI |
ANLQLQVUGOGGHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOCC(CO)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one](/img/structure/B14499823.png)



![(E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine](/img/structure/B14499844.png)
![1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane](/img/structure/B14499850.png)
![[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene](/img/structure/B14499853.png)

![Methyl [(3,5-dimethylphenoxy)methoxy]acetate](/img/structure/B14499867.png)

![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole](/img/structure/B14499875.png)
![6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]](/img/structure/B14499881.png)


